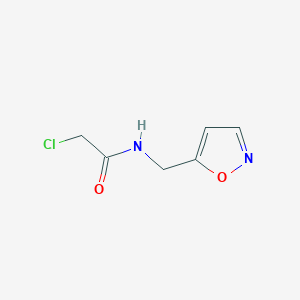![molecular formula C19H20ClN3O2 B6633649 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one](/img/structure/B6633649.png)
6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one, also known as OC-2, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzooxazines and has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one is not fully understood. However, it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the D2 receptor. It may also modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one has been found to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one in lab experiments include its potential therapeutic properties and its ability to modulate the activity of various neurotransmitter systems. However, the limitations of using 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one. One potential direction is the development of more potent and selective analogs of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one for use in the treatment of anxiety, depression, and neuropathic pain. Another direction is the investigation of the long-term effects of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one on brain function and behavior. Finally, the study of the pharmacokinetics and pharmacodynamics of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one in humans is an important direction for the development of potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one involves the reaction of 4-(4-chlorophenyl)piperazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to cyclization in the presence of a catalyst such as palladium on carbon. The final product is obtained through purification using chromatography techniques.
Aplicaciones Científicas De Investigación
6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anxiolytic and antidepressant effects in animal models. In addition, it has been studied for its potential use in the treatment of neuropathic pain and as a cognitive enhancer.
Propiedades
IUPAC Name |
6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-2-4-16(5-3-15)23-9-7-22(8-10-23)12-14-1-6-18-17(11-14)21-19(24)13-25-18/h1-6,11H,7-10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCFFIUVQKFBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4H-benzo[1,4]oxazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![1-[[(5-Methyl-1,3-oxazol-2-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6633583.png)
![2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
![2-chloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633600.png)
![2-(ethylamino)-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B6633606.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)
![N-[(1-methylpyrrol-3-yl)methyl]prop-2-enamide](/img/structure/B6633622.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B6633635.png)

![2-[(4-Bromo-5-methylthiophen-2-yl)methylamino]-1-thiophen-3-ylethanol](/img/structure/B6633650.png)
![4,9-Dimethyl-10-prop-2-enyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633660.png)
![4-Bromo-6-methoxy-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633663.png)
![6,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633668.png)